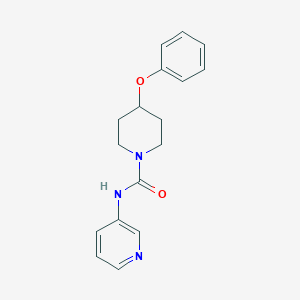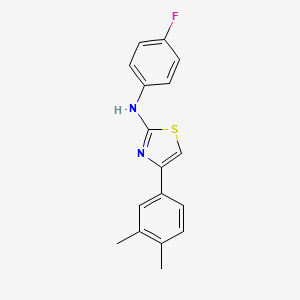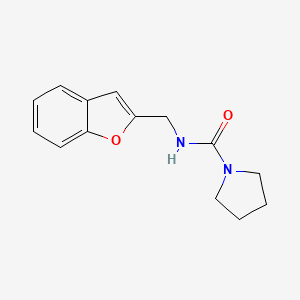
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, this compound has been found to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases. Additionally, this compound has been found to have antioxidant properties, which can help to reduce oxidative stress and prevent cellular damage. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide. These include the investigation of its potential applications in the treatment of various diseases, including arthritis and other inflammatory disorders. Additionally, further research is needed to determine the safety and efficacy of this compound, as well as its potential side effects and interactions with other drugs. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Synthesemethoden
The synthesis of 4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide involves a specific method that includes the reaction of phenoxyacetic acid with pyridine-3-carboxylic acid, followed by the reaction of the resulting compound with piperidine-1-carboxylic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have significant anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases, including arthritis and other inflammatory disorders.
Eigenschaften
IUPAC Name |
4-phenoxy-N-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-14-5-4-10-18-13-14)20-11-8-16(9-12-20)22-15-6-2-1-3-7-15/h1-7,10,13,16H,8-9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHWYJPHNLWNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenoxyethyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B7638826.png)
![N-(2-propan-2-ylpyrazol-3-yl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B7638835.png)
![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)